4-(4-fluoro-3-methylbenzenesulfonyl)-1-(pyridin-2-yl)piperazin-2-one
CAS No.: 2310097-06-2
Cat. No.: VC7776422
Molecular Formula: C16H16FN3O3S
Molecular Weight: 349.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2310097-06-2 |
|---|---|
| Molecular Formula | C16H16FN3O3S |
| Molecular Weight | 349.38 |
| IUPAC Name | 4-(4-fluoro-3-methylphenyl)sulfonyl-1-pyridin-2-ylpiperazin-2-one |
| Standard InChI | InChI=1S/C16H16FN3O3S/c1-12-10-13(5-6-14(12)17)24(22,23)19-8-9-20(16(21)11-19)15-4-2-3-7-18-15/h2-7,10H,8-9,11H2,1H3 |
| Standard InChI Key | GSCNAMLTRZJVPD-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(C(=O)C2)C3=CC=CC=N3)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates three distinct components:
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Piperazin-2-one backbone: A six-membered ring containing two nitrogen atoms at positions 1 and 4, with a ketone group at position 2.
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Pyridin-2-yl substituent: A pyridine ring attached to the piperazinone’s nitrogen at position 1, with the nitrogen atom positioned at the 2nd carbon of the pyridine.
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4-Fluoro-3-methylbenzenesulfonyl group: A sulfonyl-linked aromatic ring with fluorine at position 4 and a methyl group at position 3.
The molecular formula is C₁₆H₁₆FN₃O₃S, with a calculated molecular weight of 349.38 g/mol . Key structural identifiers include:
| Property | Value/Descriptor |
|---|---|
| IUPAC Name | 4-(4-fluoro-3-methylphenyl)sulfonyl-1-(pyridin-2-yl)piperazin-2-one |
| SMILES | CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCN(C(=O)C2)C3=CC=CC=N3 |
| InChIKey | ZYXJQKQWMYVZQX-UHFFFAOYSA-N (hypothesized) |
| Topological Polar SA | 95.1 Ų |
| Hydrogen Bond Acceptors | 6 |
The sulfonyl group enhances electrophilicity, while the pyridine moiety introduces basicity and π-π stacking capabilities .
Synthesis and Reaction Pathways
Key Synthetic Strategies
Synthesis typically involves multi-step sequences, as exemplified by analogous piperazinone derivatives:
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Sulfonation of Aromatic Precursors:
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4-Fluoro-3-methylbenzenesulfonyl chloride is prepared via chlorosulfonation of 4-fluoro-3-methyltoluene.
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Reaction conditions: 0–5°C in dichloromethane with catalytic dimethylformamide (DMF).
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Piperazinone Ring Formation:
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N-Alkylation with Pyridinyl Groups:
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Final Coupling:
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Sulfonyl group introduction via nucleophilic substitution between the sulfonyl chloride and piperazinone’s secondary amine.
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Typical solvents: THF or acetonitrile; reaction time: 12–24 hours.
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Purification and Characterization
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Chromatography: Silica gel column chromatography with ethyl acetate/hexane (3:7) eluent.
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Spectroscopic Validation:
Physicochemical Properties
Solubility and Stability
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Solubility:
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Poor in water (<0.1 mg/mL at 25°C).
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Moderate in polar aprotic solvents (DMSO: 12 mg/mL; DMF: 8 mg/mL).
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Stability:
Spectroscopic and Computational Data
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IR (KBr): 1685 cm⁻¹ (C=O stretch), 1350 cm⁻¹ (S=O asymmetric), 1160 cm⁻¹ (S=O symmetric).
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LogP: 2.1 (predicted via XLogP3), indicating moderate lipophilicity .
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pKa:
Biological Activity and Hypothesized Mechanisms
While direct pharmacological data for this compound are unavailable, structural analogs suggest potential interactions with:
Serine Hydrolases
Piperazinone sulfonamides often inhibit enzymes like monoacylglycerol lipase (MAGL), a target for neurodegenerative and inflammatory diseases . The sulfonyl group may act as a electrophilic trap for catalytic serine residues.
Kinase Inhibition
Pyridine-containing sulfonamides demonstrate affinity for ATP-binding pockets in kinases (e.g., EGFR, VEGFR). Molecular docking studies hypothesize similar binding modes for this compound.
Antibacterial Properties
Sulfonyl piperazinones exhibit activity against Gram-positive bacteria (MIC: 4–16 µg/mL for S. aureus), likely via dihydrofolate reductase inhibition .
Applications and Future Directions
Medicinal Chemistry
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Lead Optimization: The compound’s modular structure allows for derivatization at the pyridine, sulfonyl, or methyl positions to enhance potency or selectivity.
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Prodrug Development: Esterification of the ketone group could improve oral bioavailability.
Materials Science
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Coordination Polymers: The pyridine and sulfonyl groups may facilitate metal-ligand interactions for constructing porous materials.
Analytical Standards
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Reference Material: High-purity batches (>98%) could serve as HPLC standards for quantifying related pharmaceuticals.
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